molecular formula C22H20ClN3O2S B2494018 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide CAS No. 1286712-04-6

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide

カタログ番号: B2494018
CAS番号: 1286712-04-6
分子量: 425.93
InChIキー: VBZDDFHQVJADDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole derivatives are pivotal in medicinal and agrochemical research due to their diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties . The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide (hereafter referred to as Compound A) is synthesized via a multistep protocol involving Biginelli dihydropyrimidine derivatives and Claisen-Schmidt chalcone intermediates, followed by cyclization with hydroxylamine hydrochloride . This compound is part of a series designed to optimize pharmacokinetic profiles and minimize side effects, with specific emphasis on cyclooxygenase (COX-1/2) inhibition for anti-inflammatory applications .

特性

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-15-20(21(24-28-15)18-9-3-4-10-19(18)23)22(27)26(14-17-8-6-12-29-17)13-16-7-5-11-25(16)2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDDFHQVJADDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological evaluations, and therapeutic implications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the formation of isoxazole derivatives through multi-step processes. The presence of functional groups such as chlorophenyl, methyl, and thiophenyl enhances its reactivity and potential biological activity. For instance, the isoxazole core is known for its role in various pharmacological applications, particularly in anti-inflammatory and anticancer agents.

Synthetic Pathway Overview

  • Formation of Isoxazole Ring : The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring.
  • Substitution Reactions : Subsequent steps include introducing the chlorophenyl and thiophenyl groups through electrophilic aromatic substitution.
  • Amide Bond Formation : The final step typically involves coupling reactions to form the amide linkages with pyrrol derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds similar to our target compound have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. Specific derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis .

Case Study: Isoxazole Derivatives

A study evaluated a series of isoxazole-amide derivatives for their cytotoxicity:

CompoundCell LineIC50 (μM)Mechanism of Action
2dHep3B15.5Induction of apoptosis
2eMCF-712.3Cell cycle arrest at G2/M phase

These findings suggest that structural modifications can enhance anticancer activity, indicating a potential pathway for developing new therapeutic agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary bioassays indicated moderate fungicidal activities against certain strains, suggesting its potential as an antifungal agent .

The proposed mechanisms for the biological activity of isoxazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many isoxazoles act by inhibiting specific enzymes involved in cancer proliferation or microbial growth.
  • Modulation of Cell Signaling : These compounds may interfere with signaling pathways that regulate cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of these compounds. Variations in substituents on the isoxazole ring significantly influence their pharmacological profiles:

  • Chlorophenyl Substitution : Enhances lipophilicity and may improve cell membrane permeability.
  • Thiophenyl Group : Contributes to increased interaction with biological targets due to its unique electronic properties.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to isoxazole derivatives exhibit significant anticancer properties. The isoxazole ring system is known for its ability to interact with various biological targets, making it a focal point in drug discovery for cancer treatment. Studies have shown that the compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific data on this compound's efficacy are still emerging.

Neurological Disorders

The structure of this compound suggests potential applications in treating neurological disorders due to the presence of the pyrrole moiety, which is associated with neuroprotective effects. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Anti-inflammatory Properties

Preliminary studies on isoxazole derivatives have highlighted their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Antimicrobial Activity

Emerging studies suggest that the compound may possess antimicrobial properties. The chlorophenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects.

Case Study 1: Anticancer Potential

A study published in European Journal of Medicinal Chemistry evaluated the anticancer activity of various isoxazole derivatives, including those structurally similar to the compound . The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Research conducted on related pyrrole-containing compounds demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies showed a reduction in neuronal loss and improved behavioral outcomes, suggesting a potential application for the compound in treating Alzheimer's disease .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into isoxazole derivatives revealed their capacity to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators. This finding supports further exploration of the compound's potential use in managing chronic inflammatory conditions .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound A features a unique substitution pattern with a 2-chlorophenyl group at position 3 of the isoxazole core and dual N-substituents: a 1-methyl-1H-pyrrol-2-ylmethyl group and a thiophen-2-ylmethyl moiety. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide (B ) Isoxazole Thiourea-linked 2-methoxyphenyl Unknown (structural analogue)
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (C ) Thiazole 3-Pyridinyl and 3-(trifluoromethyl)phenyl Potential kinase inhibitor
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (D ) Isoxazole Thiazol-2-yl substituent Crystallographic study
Penthiopyrad (Commercial Fungicide) (E ) Pyrazole Bistrifluoromethyl-phenyl and thiophene Succinate dehydrogenase inhibitor

Key Observations:

  • Substituent Impact: Compound B replaces the dual N-substituents of Compound A with a thiourea-linked 2-methoxyphenyl group. Compound C utilizes a thiazole core instead of isoxazole, which alters electronic properties and binding affinity. The 3-(trifluoromethyl)phenyl group in C improves lipophilicity and resistance to oxidative metabolism compared to A’s 2-chlorophenyl . Compound D is structurally simpler, lacking the chlorophenyl and complex N-substituents of A. Its crystallographic data reveals planar isoxazole-thiazole conjugation, suggesting rigid binding conformations .

Pharmacological and Pharmacokinetic Comparisons

Pharmacokinetic Predictions

Swiss ADME analysis of Compound A predicts:

  • LogP : 3.2 (moderate lipophilicity, suitable for oral absorption).
  • Solubility : -3.1 (moderate aqueous solubility).
  • Bioavailability Score : 0.55 (favorable for drug development) .

In contrast:

  • Compound C ’s trifluoromethyl group increases LogP (4.1), enhancing blood-brain barrier penetration but risking hepatotoxicity .
  • Compound B ’s thiourea group reduces bioavailability (Score: 0.35) due to poor membrane permeability .

Research Findings and Challenges

  • Molecular Docking : Compound A shows strong binding to COX-2’s active site (ΔG = -9.2 kcal/mol), facilitated by hydrophobic interactions with the chlorophenyl group and hydrogen bonds from the carboxamide .
  • Synthetic Challenges : The multistep synthesis of A (Biginelli → Claisen-Schmidt → cyclization) yields <50% purity, necessitating chromatographic refinement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。